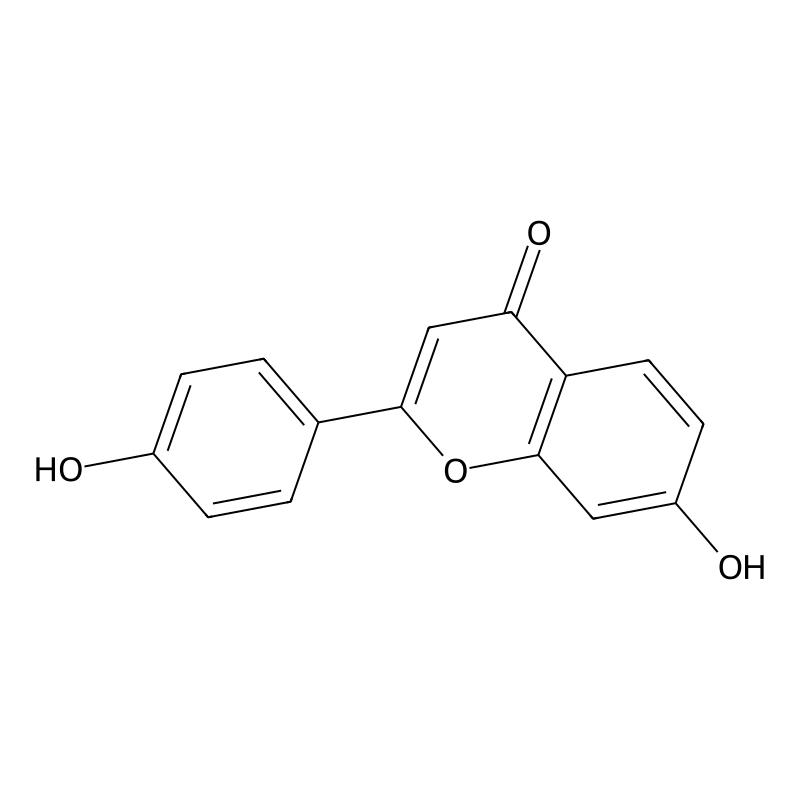

7,4'-Dihydroxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Folate Metabolism & ALDH1L1 Context

Although the search did not yield data on 7,4'-DHF specifically, one study provides high-quality information on ALDH1L1, a crucial enzyme in the folate (one-carbon) metabolism pathway [1]. Since 7,4'-DHF is likely a form of dihydrofolate within this pathway, understanding ALDH1L1's role offers valuable context.

The table below summarizes key quantitative findings from a study on ALDH1L1 in RT4 bladder cancer cells [1].

| Parameter Investigated | Experimental Finding/Methodology |

|---|---|

| Cell Line Model | RT4 human bladder cancer cell line (high endogenous ALDH1L1) and derived shRNA clones with low/no ALDH1L1 expression [1]. |

| Proliferation Assay | MTT cell proliferation assay; cells seeded at 5x10³ cells/well in 96-well plates; absorbance measured at 570nm [1]. |

| Doubling Time | RT4 (high ALDH1L1): 36.3 hours; sh506 (low ALDH1L1): 19.4 hours; sh572 (no ALDH1L1): 23.2 hours [1]. |

| Tumor Growth In Vivo | Xenograft tumors from ALDH1L1-deficient clones were significantly larger than those from original RT4 cells [1]. |

| Metabolomic Analysis | Untargeted metabolomics on xenograft tumors; altered pathways in clones included TCA cycle, glutathione, and fatty acid metabolism [1]. |

Experimental Workflow for Metabolite Analysis

For researchers aiming to study a specific metabolite like 7,4'-DHF, the following workflow synthesizes common methodologies from the search results, particularly from the field of metabolomics [2] [3].

Proposed workflow for metabolomic identification and validation.

Folate Metabolic Pathway

The following diagram illustrates the key reactions of the folate metabolism cycle, showing the position where 7,4'-DHF is theorized to fit in. The role of ALDH1L1, supported by the search results [1], is also highlighted.

Key folate metabolism pathway and inferred position of 7,4'-DHF.

References

7 4' dihydroxyflavone natural sources Glycyrrhiza uralensis

Introduction to 7,4'-Dihydroxyflavone (7,4'-DHF)

This compound (7,4'-DHF) is a flavonoid identified as a potent bioactive compound in the medicinal herb Glycyrrhiza uralensis Fisch. (Licorice). It has garnered significant scientific interest due to its multi-targeted anti-inflammatory and anti-asthma properties, demonstrating superior efficacy in some assays compared to other well-known constituents like glycyrrhizin [1] [2].

Natural Sources & Quantitative Data

While present in several plants, Glycyrrhiza uralensis is a primary and well-studied source. The table below summarizes the natural occurrence and quantitative pharmacological data for 7,4'-DHF.

Table 1: Natural Sources and Key Quantitative Pharmacological Data of 7,4'-DHF

| Category | Details | Reference |

|---|---|---|

| Primary Natural Source | Roots of Glycyrrhiza uralensis (Licorice) | [1] [3] [2] |

| Other Documented Sources | The flavone backbone is found in various plants, but specific isolation of 7,4'-DHF is best documented in G. uralensis. | |

| IC₅₀ for MUC5AC Inhibition | 1.4 µM (in PMA-stimulated NCI-H292 human airway epithelial cells) | [1] |

| IC₅₀ for Eotaxin Inhibition | Most potent among 10 tested compounds from G. uralensis; provided continued suppression. | [4] |

| Relative Potency (Th2 Cytokines) | More potent than liquiritigenin and isoliquiritigenin in suppressing IL-4 and IL-5 production in D10.G4.1 Th2 cells. | [2] |

Pharmacological Activities & Mechanisms of Action

7,4'-DHF exhibits a broad range of activities relevant to obstructive airway diseases and beyond, acting through multiple signaling pathways.

Table 2: Key Pharmacological Activities and Molecular Mechanisms of 7,4'-DHF

| Pharmacological Activity | Experimental Model | Key Molecular Targets & Mechanisms |

|---|---|---|

| Anti-Asthmatic / Anti-Inflammatory | ||

| Inhibition of Th2-Driven Inflammation | Murine model of allergic asthma; D10.G4.1 Th2 cells | Suppression of IL-4, IL-5; reduced GATA-3 expression and IL-4 mRNA [2]. |

| Prevention of Steroid Adverse Effects | Human lung fibroblast-1 cells with long-term Dex exposure | Abrogation of dexamethasone-induced eotaxin production; inhibition of p-STAT6 and impaired HDAC2 expression [4]. |

| Mucin/Mucus Suppression | ||

| Inhibition of MUC5AC Gene & Protein | PMA-stimulated NCI-H292 human airway epithelial cells | Suppression of NF-κB and STAT6 activation; enhanced HDAC2 expression [1]. |

| Reduction of Mucus Secretion In Vivo | Ovalbumin-sensitized murine asthma model | Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid [1]. |

The following diagram illustrates the integrated signaling pathways through which 7,4'-DHF exerts its effects on inflammation and mucus production, based on the mechanisms described in the tables above.

Integrated signaling pathway of 7,4'-DHF showing suppression of inflammatory and mucus production targets.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies for critical assays.

Protocol: Inhibition of MUC5AC in NCI-H292 Cells [1]

This protocol measures the effect of 7,4'-DHF on MUC5AC gene expression and protein production in a human airway epithelial cell model.

- Cell Line and Culture: Use the human pulmonary mucoepidermoid carcinoma cell line NCI-H292 (ATCC). Culture in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), streptomycin (100 µg/mL), and HEPES buffer (25 mM) at 37°C in a 5% CO₂ atmosphere.

- Serum Deprivation: Plate cells in 24-well tissue culture plates at a seeding density of 1x10⁴ cells/well. After 24 hours, wash twice with PBS and re-culture in serum-free RPMI 1640 (0.2% FCS) for another 24 hours.

- Compound Treatment and Stimulation:

- Pre-treat cells for 30 minutes with a vehicle control or 7,4'-DHF at various concentrations (e.g., 1-20 µM) in serum-free medium.

- Stimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL.

- Incubate the cells for 24 hours.

- Sample Collection:

- Supernatants: Collect for measurement of secreted MUC5AC protein.

- Cell Lysates: Lyse cells with a buffer (e.g., 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, protease inhibitors) to measure intracellular MUC5AC protein. Determine protein concentration using an assay like Bradford or BCA.

- RNA: Isolate total RNA for MUC5AC mRNA quantification via RT-qPCR.

- MUC5AC Protein Analysis (ELISA):

- Coat 96-well ELISA plates with diluted samples or cell lysates and incubate at 37°C until dry.

- Block plates with 2% BSA.

- Incubate with a primary mouse monoclonal MUC5AC antibody (e.g., Abcam ab3649, 1:300 dilution).

- Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody (e.g., 1:3000 dilution).

- Develop using a TMB substrate and read absorbance at 450 nm.

Protocol: Isolation from Glycyrrhiza uralensis [1] [2]

This describes a bioassay-guided fractionation method to isolate 7,4'-DHF from a crude licorice extract.

- Initial Extraction: Use a dried aqueous extract of G. uralensis roots.

- Macroporous Resin Chromatography:

- Load the extract dissolved in water onto a column packed with Amberlite XAD-7 HP resin.

- Elute sequentially with water, 20% ethanol, 70% ethanol, and 95% ethanol.

- Combine the 70% and 95% ethanol eluates, which are enriched in flavonoids, and concentrate.

- Silica Gel Chromatography:

- Subject the concentrate to silica gel column chromatography.

- Elute with gradients of dichloromethane-ethyl acetate (e.g., 19:1, 9:1, 3:1) and dichloromethane-methanol (e.g., 9:1, 3:1).

- Monitor fractions by TLC and HPLC, and combine them based on chemical profiles.

- Further Purification: Further purify the sub-fractions containing 7,4'-DHF using techniques like Sephadex LH20 column chromatography and recrystallization to yield a single compound.

- Compound Identification: Identify the structure of the isolated 7,4'-DHF by comparing its TLC, HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectral data with literature values [1].

The workflow for this isolation and identification process is summarized below.

Workflow for the bioassay-guided isolation and identification of 7,4'-DHF from Glycyrrhiza uralensis.

Discussion and Future Perspectives

The data positions 7,4'-DHF as a highly promising multi-target therapeutic candidate, particularly for respiratory conditions like asthma where Th2 inflammation and mucus hypersecretion are key pathological features. Its ability to modulate critical pathways like NF-κB, STAT6, and HDAC2 simultaneously may offer an advantage over single-target agents [4] [1]. Notably, its capacity to prevent the paradoxical adverse effects of prolonged dexamethasone exposure on eotaxin production suggests potential for combination therapies, potentially allowing for reduced steroid doses and mitigated side effects [4].

From a drug development perspective, future work should focus on:

- Pharmacokinetic and ADME Studies: Investigating the absorption, distribution, metabolism, and excretion profile of 7,4'-DHF.

- Formulation Development: Addressing potential challenges like poor solubility and bioavailability through novel delivery systems (e.g., nanoparticles) [5].

- Preclinical Toxicology: Establishing a comprehensive safety profile in relevant animal models.

- Synthetic Biology: Exploring biosynthetic pathways in G. uralensis for sustainable production, potentially enhanced by elicitors like chitosan [6].

References

- 1. The Flavonoid 7, 4'- Dihydroxyflavone Inhibits MUC5AC Gene ... [pmc.ncbi.nlm.nih.gov]

- 2. Glycyrrhiza uralensis flavonoids present in anti-asthma ... [pmc.ncbi.nlm.nih.gov]

- 3. Prenylated Flavonoids from Roots of Glycyrrhiza uralensis ... [mdpi.com]

- 4. The Flavonoid this compound Prevents ... [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Flavonoid Research: Sources, Biological ... [mdpi.com]

- 6. Enhancement of quality of Glycyrrhiza uralensis Fisch. ... [sciopen.com]

Biological Activities & Mechanisms of Action

DHF exerts its effects through multi-target mechanisms, primarily modulating inflammatory and immune pathways. Key activities and mechanisms are summarized below.

| Activity/Pathway | Observed Effect / Mechanism | Experimental Context |

|---|---|---|

| Anti-inflammatory | Significant reduction of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) [1]. | Human esophageal biopsy ex-vivo culture from EoE patients [1]. |

| Inhibition of COX-2 enzyme [2]. | In vitro assay [2]. | |

| Immunomodulation | Suppression of Th2 cytokines (IL-4, IL-5, IL-13) and serum IgE [1] [3]. | In vitro and in vivo asthma models [3]. |

| Reduction of eotaxin/CCL-11 (an eosinophil chemoattractant) [1]. | In vitro and in vivo studies [1]. | |

| Transcriptional Regulation | Direct binding to and inhibition of TNF-α (binding energy: -7.7 kcal/mol) [1]. | Computational modeling, molecular docking, and dynamic simulation [1]. |

| Modulation of MAPK and AKT signaling pathways [1]. | Gene expression analysis in human esophageal biopsies [1]. | |

| Synergistic Effects | Enhanced anti-inflammatory and anti-remodeling effects when combined with Vitamin D3 in asthma models [3]. | Systems pharmacology analysis and in vitro validation [3]. |

The following diagram illustrates the multi-target anti-inflammatory mechanism of DHF as identified in research on Eosinophilic Esophagitis (EoE), integrating computational predictions and ex-vivo validation.

Experimental Protocols for Key Assays

For researchers looking to validate these activities, here are summaries of key experimental methodologies from the search results.

1. Ex-vivo Human Biopsy Culture for Cytokine Analysis [1]

- Tissue Source: Esophageal biopsy samples from patients with active EoE (>15 eosinophils per high power field).

- Culture Conditions: Biopsies are cultured with or without DHF.

- Analysis:

- ELISA: Measure levels of TNF-α, IL-6, IL-8, and IL-1β in the culture supernatant.

- qRT-PCR: Analyze gene expression of TNF-α, IL-1β, IL-6, CCND, and MAPK1 in the biopsy tissue post-culture.

2. In Silico Molecular Docking and Dynamic Simulation [1]

- Target Preparation: Obtain crystal structures of target proteins (e.g., TNF-α PDB:2AZ5) from RCSB Protein Data Bank.

- Ligand Preparation: Download DHF 3D structure from PubChem.

- Docking: Perform using AutoDock Vina to predict binding modes and calculate free binding energy.

- Validation: Conduct a 50 ns molecular dynamics simulation using GROMACS to assess complex stability (RMSD, RMSF).

3. Assessing Synergistic Effects with Vitamin D3 in Asthma Models [3]

- Systems Pharmacology:

- Target Identification: Screen for DHF and VD3 targets across TCMSP, PubChem, and PharmMapper databases. Identify asthma-related genes from GeneCards.

- Network Analysis: Construct compound-target-pathway networks using Cytoscape to identify synergistic nodes.

- In Vitro Validation:

- Use cell models relevant to asthma (e.g., human airway epithelial cells).

- Treat with DHF, VD3, or their combination.

- Measure markers of inflammation (e.g., TNF-α, NF-κB) and epithelial-mesenchymal transition (EMT).

Important Research Considerations

- Endocrine Disruption Potential: Some flavones can act as endocrine disruptors. One study screened various flavones and found they can exhibit agonist or antagonist activity on steroid receptors like estrogen, androgen, progesterone, and glucocorticoid receptors [4]. The activity is highly dependent on the specific hydroxylation pattern, so you should evaluate this for DHF in your specific context.

- Bioavailability and Metabolism: Like many flavonoids, DHF may have poor bioavailability due to metabolism by intestinal biota and rapid modification by liver enzymes [4]. This is a critical factor to consider for therapeutic development.

References

- 1. Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo ... [pmc.ncbi.nlm.nih.gov]

- 2. , 7 '- 4 | COX | NOD | CCR | NF-κB | HDAC | TargetMol Dihydroxyflavone [targetmol.com]

- 3. dihydroxyflavone in combination with vitamin D3 against ... [sciencedirect.com]

- 4. Endocrine-Disrupting Activities of Flavones on Steroid ... [pmc.ncbi.nlm.nih.gov]

Technical Review: 7,4'-Dihydroxyflavone in Plant Root Exudates - Roles, Protocols, and Research Applications

Chemical Identity and Biological Context

7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid compound exuded by plant roots into the rhizosphere environment. This specific flavonoid features a flavone backbone structure characterized by two benzene rings (A and B) connected through a heterocyclic pyrone ring (C), with hydroxyl groups positioned at the 7 and 4' carbon locations. This specific substitution pattern significantly influences its chemical properties and biological activity, including its solubility, redox potential, and capacity for molecular interactions with microbial proteins and receptors.

In the context of plant biology, 7,4'-DHF has been specifically identified as a signaling molecule in legume-rhizobia symbiosis systems. Research has demonstrated that 7,4'-DHF serves as the most abundant nod gene-inducing flavonoid in the root exudates of Medicago sativa (alfalfa) seedlings, playing a crucial role in initiating the formation of nitrogen-fixing nodules through activation of bacterial nodulation genes [1]. Beyond this established symbiotic function, emerging evidence suggests this flavonoid may have broader ecological roles in the rhizosphere, potentially influencing the composition and activity of diverse soil bacterial communities beyond simply initiating symbiotic relationships [1].

Biological Roles and Functional Significance

Multifunctional Roles in the Rhizosphere

Microbial Community Modulation: Treatment of soil with 7,4'-DHF has been shown to induce significant shifts in bacterial community structure. Specifically, operational taxonomic units (OTUs) classified as Acidobacteria subdivision 4 demonstrate increased relative abundance following 7,4'-DHF exposure, while OTUs from the Gaiellales order, Nocardioidaceae, and Thermomonsporaceae families are more prevalent in control soils without flavonoid amendment [1]. These findings indicate that 7,4'-DHF possesses selective antimicrobial properties or growth-promoting effects on specific bacterial taxa, potentially influencing nutrient cycling and ecosystem functioning in the rhizosphere.

Symbiotic Signaling Function: As a key nod gene inducer, 7,4'-DHF activates the expression of nodulation genes in compatible rhizobial bacteria, initiating the complex developmental process that leads to nitrogen-fixing nodule formation [1]. This signaling role represents one of the most specialized and well-characterized functions of 7,4'-DHF in legume systems, ensuring specific recognition between the host plant and its symbiotic partner.

Potential Quorum Sensing Influence: Evidence from related flavonoids suggests 7,4'-DHF may potentially influence bacterial communication systems. Studies have shown that various flavonoid compounds can affect the production of quorum-sensing-dependent factors in bacteria such as Pseudomonas aeruginosa [1]. While this specific activity has not been directly confirmed for 7,4'-DHF, its structural similarity to active compounds suggests a possible role in modulating bacterial group behaviors through interference with quorum sensing pathways.

Quantitative Experimental Data

Table 1: Experimental treatment rates for this compound application in rhizosphere model systems

| Treatment Level | Application Rate (nmol/day) | Comparative Description |

|---|---|---|

| Low | 0.24 | 0.1× the medium rate |

| Medium | 2.40 | Equivalent to exudation rate from M. sativa seedlings |

| High | 24.00 | 10× the medium rate |

| Control | 0.00 | No flavonoid |

Table 2: Bacterial taxa showing significant response to 7,4'-DHF treatment in soil systems

| Bacterial Taxon | Response to 7,4'-DHF | Statistical Significance | Ecological Implications |

|---|---|---|---|

| Acidobacteria subdivision 4 | Increased abundance | Significant (P<0.05) | Potential role in carbon cycling |

| Gaiellales order | Decreased abundance | Significant (P<0.05) | Reduced prevalence in treated soils |

| Nocardioidaceae family | Decreased abundance | Significant (P<0.05) | Possible antimicrobial sensitivity |

| Thermomonosporaceae family | Decreased abundance | Significant (P<0.05) | Potential growth inhibition |

Experimental Protocols and Methodologies

Rhizosphere Model System Setup

The standardized experimental approach for studying root exudate flavonoids like 7,4'-DHF employs a controlled rhizosphere model system that accurately simulates natural exudation processes while allowing for precise manipulation and measurement of variables [1]. The following protocol details the establishment of this system:

Soil Preparation: Begin with a soil-sand mixture (typically 70:30 ratio by mass) that facilitates adequate drainage while maintaining microbial viability. The soil should be sieved (4 mm mesh), air-dried, and stored to minimize residual flavonoid content from previous vegetation. Before use, moisten the mixture with distilled water (60.0 g water per 400.0 g soil-sand mixture) to achieve optimal moisture conditions for microbial activity and root exudate stability [1].

Container Setup: Use 50-mL polypropylene conical centrifuge tubes with modified bottoms where the conical portion is removed and replaced with plastic mesh to allow for drainage while retaining the soil matrix. Wrap each tube in aluminum foil to protect light-sensitive flavonoids like 7,4'-DHF from photodegradation during the experiment [1].

Artificial Root Implementation: Employ rhizon soil moisture samplers (5-cm porous section, 2.5 mm diameter, 0.12-0.18 μm pore size) as artificial root analogs. These specialized samplers are inserted vertically into the soil matrix and serve as conduits for the controlled delivery of flavonoid solutions, effectively mimicking the slow, continuous release of exudates from living root systems [1].

Flavonoid Treatment Application

Solution Preparation: Prepare fresh 7,4'-DHF treatment solutions in aqueous solvent at appropriate concentrations corresponding to low, medium, and high application rates (0.24, 2.40, and 24.00 nmol/day, respectively). The medium rate should be calibrated based on empirical measurements of actual exudation from target plant species; for Medicago sativa, this corresponds to approximately 2.40 nmol/day per 0.4 g root fresh weight [1].

Application Protocol: Slowly deliver 1.2 mL of treatment solution daily through the rhizon samplers using 1-mL syringes, distributing 400 μL through each of three rhizons per container. Following solution administration, inject approximately 0.2 mL of air into each rhizon to clear the porous interface and ensure complete delivery of the flavonoid solution into the soil matrix [1].

Control Treatments: Include appropriate control treatments consisting of identical systems receiving either no flavonoid amendment or vehicle-only solutions to account for potential effects of the application process itself on microbial communities and system parameters.

Sample Collection and Analysis

Soil Sampling: Collect soil samples at predetermined time points using sterile instruments to minimize cross-contamination. Process samples immediately for microbial community analysis or flash-freeze in liquid nitrogen for subsequent molecular analyses.

Microbial Community Assessment: Extract total DNA from soil samples using commercial soil DNA extraction kits. Amplify the 16S rRNA gene using primers targeting the V4 region, followed by high-throughput sequencing on platforms such as Illumina MiSeq. Process raw sequence data through standard bioinformatics pipelines (QIIME2, MOTHUR) to determine operational taxonomic units (OTUs) and perform statistical analyses of community differences between treatment conditions [1].

ATP Content Measurement: As a indicator of overall microbial metabolic activity, measure soil ATP content using commercial ATP assay kits based on luciferase-luciferin reactions according to manufacturer protocols. This provides complementary data to sequence-based community analyses regarding the functional state of the microbial community [1].

Technical Visualization and Workflows

Experimental Workflow Diagram

Diagram 1: Experimental workflow for 7,4'-DHF rhizosphere studies showing key methodological stages

7,4'-DHF Biological Pathway Interactions

Diagram 2: 7,4'-DHF biological interactions showing direct and potential effects on rhizosphere organisms

Applications and Future Research Directions

The investigation of 7,4'-DHF in plant root exudates presents significant translational potential across multiple disciplines. For drug development professionals, understanding the specific interactions between plant-derived flavonoids and microbial communities offers valuable insights for antimicrobial strategies and microbiome-based therapeutics. The documented effects of 7,4'-DHF on specific bacterial taxa suggest potential for developing targeted antimicrobial approaches that selectively modulate microbial communities without broad-spectrum disruption [1].

From a methodological perspective, the established protocols for 7,4'-DHF research provide a robust framework for investigating other root exudate compounds. The rhizosphere model system with rhizon samplers represents a standardized approach that could be adapted for high-throughput screening of plant-microbe interactions in pharmaceutical discovery pipelines [1]. Additionally, the quantitative data on application rates and corresponding microbial community shifts establishes valuable dose-response parameters that can inform subsequent studies on structure-activity relationships of flavonoid compounds.

Future research directions should focus on elucidating molecular mechanisms underlying the observed effects of 7,4'-DHF on bacterial communities, including identification of specific microbial receptors and signaling pathways affected by this flavonoid. From a pharmaceutical perspective, investigation of structure-activity relationships among flavonoid analogs may reveal compounds with enhanced selectivity or potency for specific microbial targets. Additionally, exploration of synergistic effects between 7,4'-DHF and conventional antimicrobial agents could open new avenues for combination therapies addressing antibiotic-resistant infections.

Conclusion

References

Experimental Protocol: Analyzing Flavonoid Effects on Soil Bacteria

The following methodology details the model system used to investigate how 7,4'-Dihydroxyflavone influences soil bacterial communities [1] [2].

1. Rhizosphere Model System Setup

- Soil Preparation: Maury silt loam soil was collected, sieved, air-dried, and stored to reduce residual flavonoid effects. Before the experiment, it was mixed with 30% (mass/mass) sterilized sand to improve drainage [1] [2].

- Assembly: The soil-sand mixture was moistened and packed into 50-ml tubes. The bottoms of the tubes were replaced with mesh to allow for drainage. To model root exudation, three Rhizon soil moisture samplers (functioning as artificial roots) were inserted vertically into each tube [1] [2].

2. Treatment Application

- Compounds: this compound and naringenin were tested in separate experiments [3] [2].

- Dosage: Three treatment rates were applied via the Rhizon samplers once every 24 hours [3] [1] [2]:

- Low: 0.24 nmol/day

- Medium: 2.40 nmol/day (designed to match the exudation rate from M. sativa seedlings)

- High: 24.00 nmol/day

- Control: Received the same background solution but no flavonoids [1] [2].

- Background Nutrients: All treatment solutions contained a mixture of carbohydrates, amino acids, and organic acids typically found in M. sativa root exudates to simulate a realistic chemical environment [1].

3. Sampling and Analysis

- Soil ATP Content: Measured to assess total microbial metabolic activity. The study found no significant change in ATP levels across treatments [3] [2].

- Microbial Community Structure: Soil samples were collected for DNA extraction. The bacterial community was profiled using 16S rRNA gene amplicon sequencing to identify Operational Taxonomic Units (OTUs) and their relative abundances [3] [2].

Quantitative Effects on Soil Bacterial Communities

The following table summarizes the significant changes in bacterial populations observed in response to the high dosage (24.00 nmol/day) of this compound, as identified by 16S rRNA sequencing [3] [2].

| Bacterial Group | Response to High this compound | Relative Change (vs. Control) |

|---|---|---|

| Acidobacteria subdivision 4 | Increased in relative abundance | More prevalent in treatment |

| Gaiellales | Decreased in relative abundance | More prevalent in control |

| Nocardioidaceae | Decreased in relative abundance | More prevalent in control |

| Thermomonosporaceae | Decreased in relative abundance | More prevalent in control |

It is important to note that the naringenin treatments did not cause significant changes in the overall soil bacterial community structure [3] [2].

Dual Functions and Therapeutic Potential

The research highlights that this compound has functions that extend beyond its established role in plant-microbe communication.

1. Multifunctional Role in the Rhizosphere

While its primary known function is the activation of nod genes in symbiotic rhizobia [4], the experiment confirms that this compound can selectively influence a wider range of soil bacteria. This suggests roles in shaping the rhizosphere microbiome that may include [3] [2]:

- Acting as a selective growth stimulant or inhibitor for specific bacterial taxa.

- Potentially influencing bacterial quorum sensing.

- Affecting the cycling of soil nutrients.

2. Molecular Mechanisms in a Therapeutic Context Independent research in immunology has identified this compound (DHF) as a potent multi-target anti-inflammatory agent. The diagram below illustrates the computationally predicted and ex-vivo validated molecular interactions of DHF in the context of Eosinophilic Esophagitis (EoE), a chronic inflammatory disease [5].

Computationally predicted and ex-vivo validated network of DHF's anti-inflammatory action [5].

This mechanistic insight is supported by experimental data:

- Computational Analysis: Identified 29 key therapeutic targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 as the most significant hubs. Molecular docking showed DHF binds to TNF-α with high stability (free binding energy of -7.7 kcal/mol) [5].

- Ex-Vivo Validation: Using cultured human esophagus biopsies from EoE patients, treatment with DHF led to a significant reduction in the levels of TNF-α, IL-6, IL-8, and IL-1β in the culture supernatant. Gene expression analysis also confirmed downregulation of TNF-α, IL-1β, IL-6, CCND, and MAPK1 [5].

Conclusion

References

- 1. The Effect of Root Exudate 7,4′-Dihydroxyflavone and ... [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Root Exudate 7,4′-Dihydroxyflavone and ... [journals.plos.org]

- 3. The Effect of Root , Exudate '- 7 and Naringenin on... 4 Dihydroxyflavone [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid signals from alfalfa ( Medicago L. sativa [scilit.com]

- 5. Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo ... [frontiersin.org]

7 4' dihydroxyflavone soil bacterial community impact

Experimental Overview & Key Findings

The primary research investigated how 7,4'-Dihydroxyflavone (7,4'-DHF) influences soil bacterial community structure using a model system to approximate root exudation from Medicago sativa (alfalfa) seedlings [1] [2] [3].

The core finding is that 7,4'-DHF can selectively change the soil bacterial community structure. Treatment with a high rate of 7,4'-DHF significantly increased the relative abundance of Acidobacteria subdivision 4, while decreasing the abundance of Gaiellales, Nocardioidaceae, and Thermomonosporaceae compared to the control [1] [2]. Treatments with naringenin (another flavonoid) did not cause significant changes [1].

The experimental workflow for this study is summarized below:

Experimental workflow for assessing this compound impact on soil bacteria [1] [3]

Quantitative Data on Bacterial Community Changes

The following table summarizes the bacterial groups that showed a statistically significant change in relative abundance in response to the high (10x) treatment of this compound compared to a no-flavonoid control, as measured by 16S rRNA gene amplicon sequencing [1] [2]:

| Bacterial Taxon | Response to High 7,4'-DHF | Relative Change |

|---|---|---|

| Acidobacteria subdivision 4 | Increased | Greater vs. control |

| Gaiellales | Decreased | More prevalent in control |

| Nocardioidaceae | Decreased | More prevalent in control |

| Thermomonosporaceae | Decreased | More prevalent in control |

The study found that the medium and low treatment rates of 7,4'-DHF, as well as naringenin at any rate, did not cause significant shifts in the overall bacterial community structure. The ATP assay also indicated that the flavonoid treatments did not significantly alter the total soil microbial biomass [1].

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this work, here is a detailed breakdown of the methodology.

Soil Properties and Preparation [1]

- Soil Type: Maury silt loam (fine, mixed, semiactive, mesic Typic Paleudalf).

- Collection Site: Surface 10-15 cm from a pasture at the University of Kentucky Spindletop Farm.

- Basic Properties:

- Texture: 18.5% sand, 64.1% silt, 17.4% clay.

- pH (KCl): 5.95.

- Organic Matter: 4.49%.

- Total Nitrogen: 0.25%.

- Preparation: Soil was sieved (4 mm), air-dried, and stored for over 3 months to reduce residual flavonoid effects. Before the experiment, it was mixed with 30% (m/m) bleached and washed sand to improve drainage.

Rhizosphere Model System and Treatment [1]

- System Setup: A 50-ml conical tube with a mesh bottom was filled with 60.0 g of the soil-sand mixture. The system was shielded from light with aluminum foil.

- Exudate Simulation: Three bleached Rhizon soil moisture samplers (5 cm porous part, 0.12–0.18 μm pore size) were inserted vertically into the soil.

- Treatment Solutions: this compound and naringenin were applied in aqueous solutions once every 24 hours.

- Application Rates (per day):

- Medium (2.40 nmol): Designed to match the exudation rate from M. sativa seedlings.

- High (24.00 nmol): 10x the medium rate.

- Low (0.24 nmol): 0.1x the medium rate.

- Control: Received no flavonoid.

Sampling and Analysis [1] [2]

- Sampling: Soil samples were collected post-treatment.

- Microbial Biomass: Total microbial biomass was assessed via ATP assay using a commercial kit.

- Community Structure: Microbial DNA was extracted and analyzed by 16S rRNA gene amplicon sequencing (Illumina MiSeq platform). The resulting data was processed to identify operational taxonomic units (OTUs) and analyze changes in community composition.

Interpretation and Significance

The increase in Acidobacteria subdivision 4 suggests 7,4'-DHF may serve as a selective nutrient source or signaling molecule for this group [1]. The decrease in specific bacterial taxa indicates 7,4'-DHf has broader functions in the rhizosphere beyond initiating legume-rhizobia symbiosis, potentially influencing nutrient cycling and plant health by modulating the soil microbiome [1].

References

Mechanisms of Action and Therapeutic Effects

The table below summarizes the core mechanisms and experimental evidence for 7,4'-DHF's biological activity.

| Mechanism of Action | Biological Effect | Experimental Model | Key Quantitative Findings |

|---|---|---|---|

| Inhibits MUC5AC Expression [1] | Reduces mucus overproduction & secretion | NCI-H292 human airway epithelial cells & murine asthma model [1] | IC50 of 1.4 µM for MUC5AC inhibition (28x more potent than glycyrrhizin) [1]. Marked reduction of MUC5AC in bronchoalveolar lavage (BAL) fluid in vivo [1]. |

| Modulates Inflammatory Pathways [1] | Suppresses NF-κB and STAT6 activation; enhances HDAC2 expression [1] | NCI-H292 cells [1] | Associated with downregulation of key pro-inflammatory transcription factors [1]. |

| Targets Key Inflammatory Cytokines [2] | Reduces levels of TNF-α, IL-6, IL-1β, IL-8, and MAPK1 | Human esophagus biopsy ex vivo culture from EoE patients [2] | Molecular docking showed stable binding to TNF-α (free binding energy of -7.7 kcal/mol). Significant reduction in cytokine levels and gene expression confirmed via ELISA & qRT-PCR [2]. |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from critical experiments.

Protocol 1: MUC5AC Gene and Protein Expression Analysis

This method is used to evaluate 7,4'-DHF's effect on mucus production in a respiratory context [1].

- Cell Culture: The human pulmonary epithelial cell line NCI-H292 is cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and antibiotics [1].

- Serum Deprivation & Treatment: Cells are washed and re-cultured in serum-free medium (0.2% FCS) for 24 hours. After deprivation, cells are pretreated with 7,4'-DHF or buffer for 30 minutes, then stimulated with 10 ng/mL PMA (Phorbol 12-myristate 13-acetate) to induce MUC5AC expression [1].

- Sample Collection: After 24 hours, cell culture supernatants are collected to measure secreted MUC5AC protein. Cells are lysed to collect whole cell extracts for produced MUC5AC protein. Total RNA is also isolated for MUC5AC mRNA measurement [1].

- MUC5AC ELISA: Protein levels are measured using an indirect ELISA. Samples are coated onto a plate, incubated with a mouse monoclonal MUC5AC antibody, followed by a horseradish peroxidase-conjugated secondary antibody. The assay is developed with a TMB substrate and absorbance is read at 450nm [1].

Protocol 2: Target Validation using Human Biopsy Culture

This ex-vivo protocol validates 7,4'-DHF's anti-inflammatory effects on human tissue [2].

- Sample Acquisition: Esophageal biopsy samples are obtained from pediatric patients with active Eosinophilic Esophagitis (EoE) during routine endoscopy [2].

- Ex-vivo Culture with DHF: Biopsy samples are cultured in a system with or without the addition of 7,4'-DHF [2].

- Outcome Measurement:

Signaling Pathway Diagram

The following diagram illustrates the multi-target mechanism by which 7,4'-DHF alleviates symptoms in respiratory and allergic diseases, based on the described research [1] [2].

7,4'-DHF inhibits mucus overproduction and inflammation via multiple pathways.

Potential Therapeutic Applications

Based on the summarized evidence, 7,4'-DHF holds promise for treating conditions characterized by mucus hypersecretion and Th2-driven inflammation.

- Obstructive Airway Diseases: Its potent inhibition of MUC5AC suggests potential for asthma and chronic obstructive pulmonary disease (COPD) where mucus plugging is a major pathological feature [1].

- Allergic Inflammatory Conditions: Its ability to suppress eotaxin-1, Th2 cytokines (IL-4, IL-5, IL-13), and IgE production supports its investigation in allergic diseases [2]. The ex-vivo data specifically points to its potential for eosinophilic esophagitis (EoE) [2].

Important Note on Compound Variants

Be aware that 7,4'-DHF (7,4'-dihydroxyflavone) is a distinct compound from 7,8-DHF (7,8-dihydroxyflavone), which has different biological activities and is reported as a TrkB receptor agonist [3] [4]. Always verify the specific isomer when reviewing literature or planning research.

References

- 1. The Flavonoid 7, 4'- Dihydroxyflavone Inhibits MUC5AC Gene ... [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo ... [pmc.ncbi.nlm.nih.gov]

- 3. 7,8-Dihydroxyflavone enhances the chemosensitivity of ... [sciencedirect.com]

- 4. Pinelliae rhizoma alleviated acute lung injury induced by ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Investigating 7,4'-Dihydroxyflavone in NCI-H292 Human Airway Epithelial Cells

Introduction to NCI-H292 Cells as a Model System

The NCI-H292 cell line, established from a human pulmonary mucoepidermoid carcinoma, serves as a well-characterized and widely utilized in vitro model for investigating respiratory pathophysiology and screening potential therapeutic compounds. These cells retain mucoepidermoid characteristics in culture, including the expression of multiple markers of squamous differentiation and the capacity to produce key respiratory mucins, particularly MUC5AC. This mucin represents the major glycoprotein component in asthmatic airways, with expression levels approximately 60% higher in asthmatics compared to normal subjects, making it a critical target for therapeutic intervention [1]. The cells exhibit epithelial morphology and grow adherently, requiring specific culture conditions to maintain their phenotypic properties relevant to airway biology research.

NCI-H292 cells have become a gold standard in respiratory research due to their consistent response to inflammatory stimulants and their relevance to studying mucus hypersecretion pathogenesis. These cells support investigations of signaling pathways involved in mucin gene expression, including NF-κB and STAT6 activation, which are critically implicated in inflammatory responses in obstructive lung diseases [1] [2]. Furthermore, this cell line enables researchers to explore the mechanisms of action of potential therapeutic compounds like 7,4'-dihydroxyflavone (7,4'-DHF) in regulating mucin production and secretion, providing crucial preclinical data before advancing to more complex animal models or clinical studies.

Chemical Properties and Handling of this compound

This compound (7,4'-DHF) is a natural flavonoid compound isolated from Glycyrrhiza uralensis (Chinese licorice) with demonstrated biological activity against targets relevant to respiratory pathophysiology. With a molecular weight of 254.24 g/mol and the chemical formula C15H10O4, this compound appears as a white to off-white solid with limited aqueous solubility [3]. The compound is characterized by the CAS registry number 2196-14-7 and is sometimes referred to by its alternative name, 4',7-Dihydroxyflavone.

Table 1: Chemical and Physical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Formula | C15H10O4 |

| Molecular Weight | 254.24 g/mol |

| CAS Number | 2196-14-7 |

| Purity | ≥99.6% |

| Appearance | White solid |

| Solubility in DMSO | 250 mg/mL (983.32 mM) |

| Recommended Storage | -20°C for powder, -80°C for stock solutions |

For experimental use, 7,4'-DHF is typically prepared as a stock solution in dimethyl sulfoxide (DMSO) at concentrations ranging from 10-100 mM, which can be further diluted in cell culture media for treatment. The final DMSO concentration in cell culture should generally not exceed 0.1% to avoid solvent-related cytotoxicity. The compound has demonstrated an IC50 value of 1.4 μM in inhibiting MUC5AC gene expression in PMA-stimulated NCI-H292 cells, making it approximately 28-fold more potent than glycyrrhizin, another compound derived from G. uralensis (IC50 = 38 μM) [1] [2] [3]. This significant potency advantage highlights the therapeutic potential of 7,4'-DHF for further investigation.

Cell Culture Maintenance and Protocol

Culture Conditions and Medium Preparation

Proper maintenance of NCI-H292 cells is essential for obtaining reproducible experimental results. These cells require RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2.0 mM stable glutamine, and 2.0 g/L NaHCO₃ [4]. The complete medium should also contain penicillin (100 U/mL) and streptomycin (100 μg/mL) to prevent bacterial contamination, along with 25 mM HEPES buffer to maintain physiological pH [1]. Cells should be cultured in a humidified incubator maintained at 37°C with 5% CO₂, with medium changes performed 2-3 times per week depending on cell density and metabolic activity.

Subculturing Procedure

- Dissociation: Remove spent medium from adherent cells and wash with calcium- and magnesium-free PBS. For a T25 flask, use 3-5 mL PBS, then add 1-2 mL Accutase to completely cover the cell monolayer [4].

- Incubation: Incubate at room temperature for 8-10 minutes while monitoring cell detachment. Accutase is preferred over trypsin as it provides gentler dissociation while preserving cell viability and surface markers.

- Neutralization and Seeding: Once cells have detached, gently resuspend with 10 mL complete medium to dilute the Accutase, then centrifuge at 300 × g for 3 minutes. Discard the supernatant, resuspend the cell pellet in fresh complete medium, and transfer to new culture vessels at the appropriate split ratio (typically 1:3 to 1:6 every 3-4 days) [4].

Cryopreservation and Thawing

For long-term storage, prepare cryopreservation medium consisting of complete growth medium with 10% DMSO or specialized cryoprotectant media like CM-1. Resuspend cells at a density of 1-5 × 10⁶ cells/mL in freezing medium, transfer to cryovials, and use a controlled-rate freezer or place at -80°C for 24-48 hours before transferring to liquid nitrogen for long-term storage below -150°C [4]. When thawing, quickly warm vials in a 37°C water bath for 40-60 seconds until only a small ice clump remains, then transfer the cell suspension to a centrifuge tube containing 8 mL room-temperature culture medium. Centrifuge at 300 × g for 3 minutes, resuspend in fresh medium, and transfer to culture vessels.

Experimental Applications and Protocols

MUC5AC Gene Expression and Protein Analysis

The following protocol details the assessment of MUC5AC expression in NCI-H292 cells following 7,4'-DHF treatment, based on methodologies described in the literature [1]:

- Cell Seeding and Serum Deprivation: Plate NCI-H292 cells in 24-well tissue culture plates at a density of 1×10⁴ cells/well and allow to adhere overnight. Wash cells twice with PBS, then culture in RPMI 1640 supplemented with 0.2% FBS for 24 hours to synchronize cell growth and reduce basal mucin production [1].

- Compound Treatment and Stimulation: Pretreat cells with 7,4'-DHF (typically 0.1-10 μM) or vehicle control (DMSO ≤0.1%) for 30 minutes in serum-free RPMI 1640. Then add phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL to stimulate MUC5AC production. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere [1].

- Sample Collection: After incubation, collect culture supernatants for analysis of secreted MUC5AC protein. For cell-associated MUC5AC, lyse cells with buffer containing 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, and protease inhibitor cocktail. Determine protein concentrations using a standard assay such as Bradford or BCA [1].

- MUC5AC Protein Quantification: Measure MUC5AC levels using indirect ELISA. Dilute samples 1:2 in carbonate/bicarbonate coating buffer, add 100 μL to 96-well plates, and incubate at 37°C overnight. Block with 2% BSA, then incubate with mouse monoclonal MUC5AC antibody (1:300 dilution) for 60 minutes. After washing, incubate with HRP-conjugated goat anti-mouse IgG (1:3000 dilution) for 15 minutes, then develop with TMB substrate. Measure absorbance at 450 nm [1].

Cell Viability Assessment (MTT Assay)

To ensure that observed effects on MUC5AC expression are not due to general cytotoxicity, perform viability assessments using the MTT assay:

- MTT Application: After treatment with 7,4'-DHF, add MTT reagent to cells at a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C to allow formazan crystal formation by metabolically active cells [1] [5].

- Solubilization and Quantification: Carefully remove medium and add an appropriate volume of solubilization solution (typically isopropanol or DMSO) to dissolve the formazan crystals. Measure absorbance at 570 nm with a reference wavelength of 630-650 nm. Compare treated groups to vehicle controls to calculate percentage viability [5].

Table 2: Experimental Parameters for 7,4'-DHF in MUC5AC Inhibition Studies

| Parameter | Specifications | References |

|---|---|---|

| IC50 Value | 1.4 μM in PMA-stimulated NCI-H292 cells | [1] [2] [3] |

| Effective Concentration Range | 0.1-10 μM | [1] |

| Pretreatment Time | 30 minutes prior to stimulant | [1] |

| PMA Stimulation Concentration | 10 ng/mL | [1] |

| Stimulation Duration | 24 hours | [1] |

| Key Signaling Pathways Affected | NF-κB, STAT6, HDAC2 | [1] [2] |

Mechanistic Insights and Signaling Pathways

7,4'-DHF exerts its inhibitory effects on MUC5AC expression through multimodal regulation of key signaling pathways involved in inflammation and mucin production. The compound significantly suppresses NF-κB activation, a primary transcriptional regulator of numerous inflammatory genes including MUC5AC. Additionally, 7,4'-DHF inhibits STAT6 activation, which is particularly important in Th2-mediated inflammatory responses such as those seen in allergic asthma. Furthermore, this flavonoid enhances HDAC2 expression, which plays a critical role in silencing inflammatory gene expression and is often reduced in steroid-resistant respiratory conditions [1] [2]. The coordinated modulation of these three pathways positions 7,4'-DHF as a promising multi-target therapeutic candidate for addressing mucus hypersecretion in chronic respiratory diseases.

The experimental workflow for investigating 7,4'-DHF mechanisms in NCI-H292 cells involves multiple parallel approaches, including gene expression analysis, protein quantification, and specific pathway inhibition studies. The following diagram illustrates the key steps in this investigative process:

Diagram 1: Experimental workflow for evaluating 7,4'-DHF effects on MUC5AC expression in NCI-H292 cells

The multifaceted mechanism of action of 7,4'-DHF involves coordinated regulation of several critical signaling pathways that converge on MUC5AC expression. The following diagram illustrates the key molecular targets and their relationships:

Diagram 2: Mechanism of action of 7,4'-DHF on MUC5AC regulation in NCI-H292 cells

Research Considerations and Applications

Key Experimental Parameters

When designing studies with 7,4'-DHF in NCI-H292 cells, several critical parameters require careful consideration to ensure reproducible and biologically relevant results:

Serum Concentration During Treatment: The reduction of serum to 0.2% FBS during the pretreatment and stimulation phases is crucial for minimizing background MUC5AC expression and ensuring appropriate response to inflammatory stimuli. However, researchers should be aware that extended serum deprivation beyond 24 hours may impact cell viability and introduce unintended stress responses [1].

Time Course Considerations: The 24-hour stimulation period with PMA allows for robust MUC5AC induction; however, preliminary time-course experiments may be valuable for determining optimal endpoints for specific research questions. Earlier time points (6-8 hours) may be more appropriate for assessing gene expression changes, while protein quantification typically requires longer incubation periods (18-24 hours) [1].

Validation in Complex Models: While NCI-H292 cells provide a valuable screening platform, findings should be validated in more complex systems. Researchers have confirmed 7,4'-DHF efficacy in murine models of asthma, where treated animals exhibited marked reduction in MUC5AC secretion in bronchoalveolar lavage fluid compared to controls [1] [2]. This translational approach strengthens the biological relevance of in vitro findings.

Troubleshooting and Optimization

Common challenges in 7,4'-DHF studies with NCI-H292 cells include:

High Background MUC5AC: If control cells show elevated basal MUC5AC expression, ensure proper serum deprivation (0.2% FBS) for 24 hours before stimulation and use low-passage number cells (preferably below passage 25) to maintain phenotypic stability.

Variable PMA Response: PMA stock solutions should be prepared in DMSO, aliquoted, and stored at -20°C to avoid freeze-thaw cycles. Fresh dilution in serum-free medium should be prepared immediately before each experiment.

Cytotoxicity at Higher Concentrations: While 7,4'-DHF shows an IC50 of 1.4 μM for MUC5AC inhibition, researchers should conduct viability assays across their concentration range (typically 0.1-100 μM) to ensure specific effects rather than general toxicity. The MTT assay provides a reliable assessment of metabolic activity [1] [5].

Conclusion

The NCI-H292 cell line represents a robust and well-characterized model for investigating mucus hypersecretion pathogenesis and screening potential therapeutic compounds like this compound. The detailed protocols outlined in these application notes provide researchers with standardized methods for evaluating the effects of 7,4'-DHF on MUC5AC expression and understanding its mechanisms of action. The demonstrated potency of 7,4'-DHF—approximately 28-fold greater than glycyrrhizin—coupled with its multimodal regulation of NF-κB, STAT6, and HDAC2 signaling pathways positions this flavonoid as a promising candidate for further development as a therapeutic agent for obstructive airway diseases characterized by mucus hypersecretion.

References

- 1. The Flavonoid 7 , 4 '- Dihydroxyflavone Inhibits MUC5AC Gene... [pmc.ncbi.nlm.nih.gov]

- 2. The Flavonoid this compound Inhibits MUC5AC Gene ... [pubmed.ncbi.nlm.nih.gov]

- 3. , 7 '- 4 | COX | NOD | CCR | NF-κB | HDAC | TargetMol Dihydroxyflavone [targetmol.com]

- 4. - NCI H 292 Cells [cytion.com]

- 5. How to Measure Cell Viability [promega.com]

Comprehensive Application Notes and Protocols: Investigating 7,4'-DHF and MUC5AC in Inflammatory Disease and Cancer

Introduction and Biological Context

The study of natural compounds and their molecular targets has become increasingly important in developing novel therapeutic strategies for inflammatory diseases and cancer. 7,4'-dihydroxyflavone (DHF), a flavonoid isolated from Glycyrrhiza uralensis (licorice root), has emerged as a promising multi-targeted therapeutic candidate for immune-mediated inflammatory conditions. Contemporary research has demonstrated its potent anti-inflammatory properties through modulation of key cytokine pathways and signaling molecules [1]. DHF has shown particular promise in the treatment of eosinophilic esophagitis (EoE), a chronic allergic condition characterized by eosinophilic inflammation of the esophagus that leads to symptoms including dysphagia, abdominal pain, and feeding difficulties [1]. Parallel to this, MUC5AC, a secreted gel-forming mucin, has been identified as a critical factor in both inflammatory airway diseases and cancer progression. MUC5AC is normally expressed in goblet cells of the respiratory and gastrointestinal tracts, where it contributes to mucosal protection, but its aberrant overexpression is associated with pathological states including asthma, chronic obstructive pulmonary disease (COPD), and multiple cancer types [2] [3].

The investigation of these two biologically active molecules converges in their shared association with inflammatory processes and their potential as therapeutic targets. Understanding the mechanistic basis of DHF's anti-inflammatory activity and the regulatory pathways controlling MUC5AC expression provides valuable insights for developing targeted interventions for inflammation-driven pathologies. The following application notes and protocols provide detailed methodologies for studying DHF mechanisms and MUC5AC regulation, enabling researchers to explore these biologically significant molecules in disease contexts.

Table 1: Key Inflammatory Targets of DHF in Eosinophilic Esophagitis

| Target | Function | Effect of DHF | Experimental Validation |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Significant reduction | Computational docking, ex-vivo biopsy culture [1] |

| IL-6 | Pro-inflammatory cytokine | Significant reduction | Ex-vivo biopsy culture [1] |

| IL-1β | Pro-inflammatory cytokine | Significant reduction | Computational docking, ex-vivo biopsy culture [1] |

| IL-8 | Chemokine | Significant reduction | Ex-vivo biopsy culture [1] |

| MAPK1 | Signaling molecule | Reduction in gene expression | qRT-PCR validation [1] |

| CCND | Cell cycle regulator | Reduction in gene expression | qRT-PCR validation [1] |

This compound (DHF): Mechanism and Experimental Validation

Molecular Mechanisms of DHF Action

DHF exerts its therapeutic effects through multi-targeted modulation of inflammatory signaling pathways. Computational analyses have identified 29 common targets of DHF in EoE, with TNF-α, IL-6, IL-1β, MAPK1, MAPK3, and AKT1 emerging as the most significant molecular targets [1]. Molecular docking studies reveal that DHF directly binds to TNF-α with a free binding energy of -7.7 kcal/mol, indicating high-affinity binding and complex stability [1]. This direct interaction with key inflammatory mediators represents a primary mechanism through which DHF exerts its anti-inflammatory effects. Additionally, DHF has been shown to suppress Th2 cytokines including IL-4, IL-5, and IL-13, as well as serum IgE and the chemoattractant protein eotaxin/CCL-11 [1]. These pleiotropic effects position DHF as a promising multi-target therapeutic agent capable of addressing the complex inflammatory networks underlying conditions like EoE.

The signaling pathways modulated by DHF include critical inflammatory cascades that drive disease pathology. Protein-protein interaction analyses demonstrate that DHF targets are enriched in inflammatory response pathways, with particular significance in TNF and NF-κB signaling [1]. Through its multi-targeted approach, DHF addresses the limitation of single-target therapies that often fail to account for the complexity and redundancy of inflammatory pathways in chronic immune-mediated diseases. The ability to simultaneously modulate multiple nodes in inflammatory networks may explain the robust therapeutic effects observed in experimental models.

Computational and Ex-Vivo Validation Methods

The identification of DHF targets began with comprehensive target mining from literature and published databases including HitPick, Swiss Target Prediction, Similarity Ensemble Approach, PubChem, PharmMapper, and DrugBank [1]. EoE-associated genes were identified from Therapeutic Target Database, Malacards, GeneCards, and Open Targets Platform. Shared targets between DHF and EoE were mapped to the UniProt Database for normalization [1]. Gene ontology enrichment and pathway analyses were performed using DAVID and KOBAS 3.0, with significant pathways selected at false discovery rate (FDR) <0.01 [1]. Protein-protein interaction networks were constructed using String database and visualized in Cytoscape.

For molecular docking, protein crystal structures including IL-1β (PDB:5R85), IL-6 (PDB:1ALU), TNF (PDB:2AZ5), and CCND1 (PDB:2W96) were obtained from RCSB protein data bank [1]. The DHF structure was downloaded from PubChem without optimization. Docking was performed using AutoDock Vina with addition of all hydrogens and Gasteiger charges. Molecular dynamic simulations were carried out using GROMACS with amber99sb-ildn force field and tip3p water model, with 50 ns molecular dynamics simulation performed for protein-ligand complexes [1]. Root Mean Square Deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses were performed using Xmgrace software.

Table 2: Experimental Validation of DHF Mechanisms in Human Esophagus Biopsy Culture

| Experimental Approach | Key Findings | Significance |

|---|---|---|

| Computational Target Mining | 29 common targets of DHF on EoE identified | Established multi-targeted mechanism of action [1] |

| Molecular Docking | Direct binding to TNF-α with -7.7 kcal/mol free energy | High-affinity interaction with key inflammatory mediator [1] |

| Molecular Dynamic Simulation | Complex stability and flexibility demonstrated | Confirmed stable target engagement [1] |

| Ex-vivo Biopsy Culture (Protein) | Reduced TNF-α, IL-6, IL-8, IL-1β in supernatant | Functional validation of cytokine suppression [1] |

| Ex-vivo Biopsy Culture (Gene Expression) | Reduced TNF-α, IL-1β, IL-6, CCND, MAPK1 | Transcriptional regulation of inflammatory targets [1] |

Ex-vivo validation using human esophageal biopsy samples provides functional confirmation of computational predictions. Pediatric EoE patients (0-18 years) undergoing endoscopy were recruited with IRB approval, and biopsies showing >15 eosinophils per high power field were considered active EoE [1]. Biopsy samples were cultured with or without DHF, with significant reduction in levels of TNF-α, IL-6, IL-8, and IL-1β found in supernatant of DHF-treated samples [1]. Furthermore, gene expression analysis demonstrated significant reduction in TNF-α, IL-1β, IL-6, CCND, and MAPK1 in esophagus biopsy samples cultured with DHF [1]. This comprehensive approach integrating computational prediction with experimental validation provides strong evidence for the multi-targeted anti-inflammatory mechanisms of DHF.

MUC5AC Regulation in Inflammation and Cancer

Signaling Pathways Controlling MUC5AC Expression

MUC5AC expression is regulated by multiple inflammatory signaling pathways that converge on transcriptional activation. Research has demonstrated that proinflammatory cytokines IL-1β and IL-17A are potent inducers of MUC5AC mRNA and protein synthesis in both well-differentiated primary normal human bronchial epithelial (NHBE) cells and the HBE1 human bronchial epithelial cell line [3]. This induction is both time- and dose-dependent, occurring at the level of promoter activation through an NF-κB-based transcriptional mechanism [3]. The critical regulatory element was identified as a putative NF-κB binding site at position -3594/-3582 in the MUC5AC promoter, with chromatin immunoprecipitation analysis confirming enhanced binding of the NF-κB subunit p50 to this region following cytokine stimulation [3]. These findings establish NF-κB signaling as a central pathway in inflammatory cytokine-mediated MUC5AC overexpression in airway diseases.

In the context of cancer, MUC5AC plays a pivotal role in disease progression and metastasis. In lung adenocarcinoma (LUAD), MUC5AC expression is substantially increased in brain metastases (LUAD-BrM) samples and brain-tropic cell lines compared to primary samples or parental control cell lines [2]. Proteomic analyses have revealed a novel interaction between MUC5AC and Annexin A2 (ANXA2), which activates downstream matrix metalloproteases and facilitates extracellular matrix degradation to promote metastasis [2]. This MUC5AC/ANXA2 signaling axis represents a key mechanism driving the metastatic process in LUAD. Disruption of this interaction with a peptide inhibitor effectively abrogates metastasis, highlighting the therapeutic potential of targeting this pathway [2]. Additionally, treatment of tumor cells with astrocyte-conditioned medium or the chemokine CCL2 results in upregulation of MUC5AC expression and enhanced brain colonization, indicating that microenvironmental factors contribute to MUC5AC-mediated metastatic progression [2].

Therapeutic Implications of MUC5AC Modulation

The central role of MUC5AC in both inflammatory diseases and cancer makes it an attractive therapeutic target. In chronic airway diseases like asthma and COPD, strategies to reduce MUC5AC overexpression could alleviate mucus obstruction and improve clinical outcomes. The identification of NF-κB as a key regulator of MUC5AC transcription suggests that inhibitors of this pathway may have therapeutic benefit [3]. In cancer, the MUC5AC/ANXA2 signaling axis represents a promising target for preventing metastasis, particularly in LUAD where brain metastasis is a significant clinical challenge [2]. The development of peptide inhibitors that disrupt the MUC5AC-ANXA2 interaction could provide a targeted approach to metastasis prevention in patients with high MUC5AC expression [2].

ELISA-Based Experimental Protocols

Protocol for Cytokine Detection in DHF Studies

The enzyme-linked immunosorbent assay (ELISA) represents a fundamental technique for quantifying cytokine levels in DHF mechanism studies. This protocol outlines the specific methodology for evaluating DHF effects on inflammatory cytokine production in ex-vivo biopsy cultures, based on established procedures with optimization for this application [1] [4].

Sample Preparation and DHF Treatment:

- Obtain human esophageal biopsy samples from EoE patients with appropriate IRB approval. Criteria for active EoE includes symptoms consistent with EoE and biopsies showing >15 eosinophils per high power field [1].

- Divide biopsy samples into two portions: one for control (culture medium only) and one for DHF treatment. Culture samples with appropriate concentration of DHF (previously determined through dose-response studies) for 24-48 hours [1].

- Collect culture supernatant by centrifugation at 5000 rpm for 5 minutes to remove debris. Filter through 0.45-μm filters and store at -80°C until analysis [1].

ELISA Procedure:

- Always run ELISA samples in duplicate or triplicate to provide enough data for statistical validation of results [4].

- Follow manufacturer instructions for commercial ELISA kits targeting cytokines of interest (TNF-α, IL-6, IL-8, IL-1β).

- Calculate results by assigning values of unknown samples in relation to the standard curve. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor [4].

- Average the duplicate or triplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (O.D.) [4].

Quality Control:

- Calculate the coefficient of variation (CV) for duplicates using the formula: CV = (standard deviation / mean) × 100%. The CV of duplicates should be ≤ 20% [4].

- Create a standard curve by plotting the mean absorbance (y-axis) against the protein concentration (x-axis). Use the data reduction method that gives the best correlation value and backfit [4].

Protocol for MUC5AC Detection and Quantification

The detection and quantification of MUC5AC is essential for studies investigating its role in inflammatory diseases and cancer. This protocol describes methods for measuring MUC5AC expression in both in vitro systems and patient samples.

Sample Collection and Processing:

- For cell culture studies: Use well-differentiated primary normal human bronchial epithelial (NHBE) cells or appropriate cell lines (e.g., HBE1, A549-BrM) cultured at air-liquid interface (ALI) conditions to promote mucociliary differentiation [3] [2].

- Treat cells with cytokines (e.g., IL-1β, IL-17A at 10 ng/ml) or other experimental conditions for specified time periods [3].

- Collect whole cell lysates using RIPA buffer for intracellular MUC5AC detection. For secreted MUC5AC, collect culture supernatant and concentrate if necessary using appropriate centrifugal filter devices [2] [3].

MUC5AC ELISA Procedure:

- Due to the glycosylated nature and size of MUC5AC, select ELISA kits specifically validated for detecting this mucin.

- For tissue samples, homogenize tissue in appropriate buffer containing protease inhibitors before analysis.

- Account for the high molecular weight and glycosylation pattern of MUC5AC which may affect antibody recognition. Preliminary experiments may be needed to determine optimal sample dilution and treatment.

- Follow similar duplicate/triplicate measurement and standard curve generation procedures as outlined in the cytokine ELISA protocol [4].

Alternative Detection Methods:

- Western Blotting: Separate proteins using 8-12% SDS-PAGE gels, transfer to PVDF membranes, and probe with anti-MUC5AC antibody (#MAB2011, Millipore Sigma) at 1:1000 dilution [2].

- Immunohistochemistry: Use anti-MUC5AC antibody for staining tissue sections from patient samples or experimental models [2].

- Real-time PCR: Isolate total RNA and perform qRT-PCR with MUC5AC-specific primers to assess transcriptional regulation [3].

Data Analysis and Method Validation

ELISA Data Calculation and Standardization

Proper data analysis is critical for accurate interpretation of ELISA results. The calculation of target protein concentration should be performed as follows: To determine the concentration of each sample, first find the absorbance value on the y-axis and extend a horizontal line to the standard curve. At the point of intersection, extend a vertical line to the x-axis and read the corresponding concentration [4]. If samples have been diluted, the concentration read from the standard curve must be multiplied by the dilution factor [4].

Standard curve generation represents a crucial step in ELISA data analysis: Create a standard curve by reducing the data using computer software capable of plotting the mean absorbance (y-axis) against the protein concentration (x-axis). When possible, utilize the recommended data reduction method specified in the assay protocol [4]. If the recommended data reduction method is unavailable, try various methods (e.g., linear, semi-log, log/log, 4 or 5 parameter logistic) to determine which curve best fits the ELISA data. One way to determine if the curve fit is correct is to backfit the standard curve O.D. values [4].

Quality assessment should include: Calculation of the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, usually expressed as a percentage. Calculating CV is important as it can indicate any inconsistencies or inaccuracies in your ELISA results. The coefficient of variation (CV) of duplicates should be ≤ 20%. A larger CV indicates greater inconsistency and possible error [4].

Method Validation Procedures

Comprehensive method validation is essential for generating reliable and reproducible data, particularly when developing in-house assays or implementing established methods in new laboratory settings. According to established guidelines, a full validation should be performed for in-house methods, while a partial validation may suffice for commercial assays [5].

Table 3: Method Validation Parameters for Immunoassays

| Validation Parameter | Definition | Procedure | Acceptance Criteria |

|---|---|---|---|

| Robustness | Ability to remain unaffected by small variations in method parameters | Systematic changes in critical parameters (incubation times, temperatures) | Measured concentrations should not depend on changes [5] |

| Precision | Closeness of agreement between independent test results | Repeatability (within-run) and intermediate precision (between-run) | CV ≤ 20% for duplicates [4] [5] |

| Limits of Quantification | Highest and lowest measurable concentrations with acceptable precision | Serial dilution of samples to determine working range | Precision and accuracy within 20% at ULOQ and LLOQ [5] |

| Dilutional Linearity | Ability to obtain reliable results after sample dilution | Dilution of high-concentration samples in appropriate matrix | Back-calculated concentrations within 20% of expected [5] |

| Selectivity | Ability to measure analyte in presence of potential interferents | Spiking analyte into different matrices | Recovery within 80-120% [5] |

| Sample Stability | Chemical stability under specific conditions | Analysis after storage under various conditions | Concentration changes within 20% of initial [5] |

Key validation parameters include:

Precision: "The closeness of agreement between independent test results obtained under stipulated conditions." There are three different types of precision: repeatability (within-run), intermediate precision (between-run), and reproducibility (between-laboratory) [5]. For ELISA-based methods, the CV should be ≤ 20% for duplicate or triplicate measurements [4].

Robustness: "The ability of a method to remain unaffected by small variations in method parameters." Identify critical parameters in the procedure (e.g., incubation times and temperatures) and perform the assay with systematic changes in these parameters using the same set of samples. If measured concentrations do not depend on the changes, adjust the protocol by adding appropriate intervals to the critical parameters [5].

Selectivity and Specificity: Evaluate the ability of the assay to accurately measure the target analyte in the presence of other components that may be present in the sample matrix. This is particularly important for MUC5AC detection given the complex nature of mucins and potential cross-reactivity with other mucin family members.

Graphical Abstracts and Workflow Diagrams

DOT Script for DHF Signaling Pathway Diagram

DOT Script for MUC5AC Regulation Pathway

DOT Script for Experimental Workflow

Conclusion

The integrated study of 7,4'-DHF and MUC5AC provides valuable insights into the mechanisms of inflammation and cancer, offering potential avenues for therapeutic intervention. DHF represents a promising multi-targeted anti-inflammatory compound with demonstrated efficacy in modulating key inflammatory pathways in EoE [1]. Meanwhile, MUC5AC emerges as a critical factor in both inflammatory airway diseases and cancer metastasis, with its regulation involving complex signaling networks including NF-κB and novel interactions with proteins such as ANXA2 [2] [3]. The experimental protocols outlined herein provide comprehensive methodologies for investigating these biologically significant molecules, incorporating both computational and experimental approaches. The rigorous validation procedures ensure the reliability and reproducibility of findings, which is essential for advancing our understanding of these targets and translating basic research into clinical applications. As research in this field progresses, the continued refinement of these protocols and the development of novel investigative approaches will further enhance our ability to target these pathways for therapeutic benefit.

References

- 1. Dihydroxyflavone on eosinophilic esophagitis: Ex-vivo ... [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the MUC5AC/ANXA2 signaling axis [nature.com]

- 3. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com/resources/how-to- analyze - elisa - data [rndsystems.com]

- 5. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

7 4' dihydroxyflavone PMA stimulated mucus production protocol

Pharmacological Activity & Experimental Overview

7,4'-Dihydroxyflavone (7,4'-DHF) is a flavonoid isolated from Glycyrrhiza uralensis [1] [2] [3]. It significantly inhibits the gene expression, production, and secretion of mucin 5AC (MUC5AC) in a human airway epithelial cell model (NCI-H292) stimulated with Phorbol 12-myristate 13-acetate (PMA) [1] [2]. Its mechanism of action involves the suppression of the NF-κB and STAT6 signaling pathways and the enhancement of HDAC2 expression [1]. The core experimental data is summarized below.

Table 1: Summary of Key Experimental Findings for 7,4'-DHF

| Assay Type | Model System | Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro MUC5AC Inhibition | NCI-H292 human airway epithelial cells | PMA (10 ng/mL) | IC50 = 1.4 µM; Inhibited MUC5AC mRNA and protein expression; 28-fold more potent than Glycyrrhizin. | [1] [2] [3] |

| Mechanism of Action (In Vitro) | NCI-H292 cells | PMA (10 ng/mL) | Suppressed PMA-induced NF-κB (p65) activation and STAT6 phosphorylation; Enhanced HDAC2 expression. | [1] [3] |

| In Vivo Efficacy | Ovalbumin-induced murine asthma model | Ovalbumin sensitization & challenge | Marked reduction of MUC5AC protein in bronchoalveolar lavage (BAL) fluid after oral administration. | [1] [3] |

Detailed Experimental Protocol

This section provides a step-by-step protocol for investigating the inhibitory effect of 7,4'-DHF on PMA-induced MUC5AC in NCI-H292 cells, based on the methods described in the research [1].

Part 1: Cell Culture and Treatment

- Cell Line: NCI-H292 human pulmonary mucoepidermoid carcinoma cells (American Type Culture Collection - ATCC).

- Culture Medium: RPMI 1640 medium, supplemented with:

- 10% Fetal Bovine Serum (FCS)

- Penicillin (100 U/mL)

- Streptomycin (100 µg/mL)

- HEPES buffer (25 mM)

- Culture Conditions: Maintain cells at 37°C in a humidified, 5% CO₂ incubator.

- Experimental Plating: Seed cells in 24-well tissue culture plates at a density of 1x10⁴ cells/well.

- Serum Deprivation: Prior to experimentation, wash cells twice with PBS and culture in RPMI 1640 supplemented with 0.2% FCS for 24 hours to synchronize cell growth and minimize basal activity.

The following diagram illustrates the complete experimental workflow from cell preparation to final analysis:

Part 2: Sample Collection and Analysis

After the 24-hour stimulation period, collect samples as per the workflow above for downstream analysis.

- Cell Lysates for MUC5AC Production:

- Lyse cells using a buffer containing 25 mM Tris, 1% NP-40, 150 mM NaCl, 1 mM EDTA, 5% glycerol, and a protease inhibitor cocktail.

- Determine protein concentration using a standard assay (e.g., Bradford or BCA).

- Store extracts at -80°C.

- Culture Supernatants for MUC5AC Secretion: Collect and store supernatants at -80°C.

- Total RNA for Gene Expression: Isolate RNA using a standard method like TRIzol.

Table 2: Key Reagents and Instruments for the Protocol

| Category | Item / Assay | Details / Purpose | Reference |

|---|---|---|---|

| Key Reagents | This compound (7,4'-DHF) | Prepare stock solution in DMSO (e.g., 10-100 mM). | [1] [2] [3] |

| Phorbol 12-myristate 13-acetate (PMA) | Inflammatory stimulant; use at 10 ng/mL. | [1] | |

| MUC5AC Antibody | For ELISA; e.g., Mouse monoclonal (ab3649, Abcam). | [1] | |

| Key Assays | MUC5AC ELISA | Measure protein levels in cell lysates (production) and supernatants (secretion). | [1] |

| qRT-PCR | Quantify MUC5AC mRNA expression. | [1] | |

| Western Blot | Analyze NF-κB p65, STAT6, HDAC2, and their phosphorylation states. | [1] [3] |

Mechanism of Action & Signaling Pathways

The inhibitory effect of 7,4'-DHF on MUC5AC is mediated through the modulation of key signaling pathways involved in inflammation and mucin gene transcription. The following diagram summarizes this mechanistic interplay, and the text below provides further details.

- Suppression of NF-κB Activation: PMA stimulation typically leads to the activation and nuclear translocation of the transcription factor NF-κB (p65), which binds to the MUC5AC promoter. 7,4'-DHF pretreatment significantly suppresses this PMA-induced NF-κB activation [1] [3].

- Inhibition of STAT6 Phosphorylation: The IL-4/IL-13 receptor signaling pathway, which can be cross-activated by PMA, involves the phosphorylation and activation of STAT6. 7,4'-DHF inhibits STAT6 phosphorylation, preventing its pro-mucin transcriptional activity [1] [3].